Cnbca

SHP2 cancer breast cancer

CNBCA (CAS: Not explicitly assigned in literature) is a competitive, active-site inhibitor of Src homology phosphotyrosyl phosphatase 2 (SHP2), an oncogenic protein implicated in breast cancer and other malignancies. CNBCA exhibits an IC50 of 0.87 μM against SHP2 enzyme activity and demonstrates >25-fold selectivity over the closely related phosphatases SHP1 and PTP1B.

Molecular Formula C26H34O5
Molecular Weight 426.5 g/mol
Cat. No. B12390564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCnbca
Molecular FormulaC26H34O5
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)CCCC(=O)O
InChIInChI=1S/C26H34O5/c1-2-3-4-5-6-7-8-18-31-24-17-16-22(19-23(24)10-9-11-25(27)28)20-12-14-21(15-13-20)26(29)30/h12-17,19H,2-11,18H2,1H3,(H,27,28)(H,29,30)
InChIKeyGEZLKHRNJPUPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CNBCA: A Selective SHP2 Inhibitor for Breast Cancer Research and Targeted Therapy Procurement


CNBCA (CAS: Not explicitly assigned in literature) is a competitive, active-site inhibitor of Src homology phosphotyrosyl phosphatase 2 (SHP2), an oncogenic protein implicated in breast cancer and other malignancies. CNBCA exhibits an IC50 of 0.87 μM against SHP2 enzyme activity [1] and demonstrates >25-fold selectivity over the closely related phosphatases SHP1 and PTP1B [2]. The compound binds to full-length SHP2 in cellular contexts and suppresses downstream signaling pathways, including Akt and ERK1/2 phosphorylation . CNBCA is derived from the parent compound CNBDA through the removal of one butyric acid group, a modification that yields a 5.7-fold improvement in potency [3].

Why CNBCA Cannot Be Substituted with Generic SHP2 Inhibitors in Breast Cancer Research


SHP2 inhibitors vary significantly in their binding mechanisms (active-site vs. allosteric), selectivity profiles, and cellular efficacy. CNBCA is a competitive, active-site inhibitor that directly engages the catalytic pocket of SHP2, a feature that distinguishes it from allosteric inhibitors like SHP099 (which bind to a non-conserved peripheral site and exhibit potent but mechanistically distinct inhibition) [1]. Moreover, CNBCA's selectivity profile—>25-fold over SHP1 and PTP1B [2]—mitigates off-target effects that could confound experimental outcomes. Substituting CNBCA with a generic SHP2 inhibitor lacking validated selectivity or cellular activity data (e.g., NSC-87877, which inhibits both SHP1 and SHP2 with poor discrimination [3]) risks introducing confounding phosphatase cross-reactivity and obscuring SHP2-specific phenotypes. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation of CNBCA Against Key SHP2 Inhibitor Comparators


CNBCA Exhibits 5.7-Fold Improved Potency Over Parent Compound CNBDA Against SHP2 Enzyme Activity

CNBCA was derived from the parent compound CNBDA through the removal of one butyric acid group. This structural modification resulted in a 5.7-fold improvement in potency against SHP2 enzyme activity in vitro [1]. The potency gain is directly attributable to the rational design of CNBCA as an active-site inhibitor, which enhances its binding affinity and inhibitory capacity relative to its progenitor [2].

SHP2 cancer breast cancer drug discovery

CNBCA Demonstrates >25-Fold Selectivity for SHP2 Over Related Phosphatases SHP1 and PTP1B

In comparative phosphatase assays, CNBCA exhibited an IC50 of 0.87 μM for SHP2, compared to 34.6 μM for SHP1 and 25.0 μM for PTP1B [1]. This translates to a selectivity ratio of approximately 40-fold over SHP1 and 29-fold over PTP1B . The >25-fold selectivity window is critical for minimizing off-target phosphatase inhibition in cellular and in vivo models.

SHP2 selectivity phosphatase off-target

CNBCA Inhibits Cellular SHP2-Mediated Akt and ERK1/2 Phosphorylation in Breast Cancer Cells with an IC50 of 1.0 μM

In BT474 and MDA-MB468 breast cancer cell lines, CNBCA inhibited SHP2-mediated Akt and ERK1/2 activation with an approximate IC50 of 1.0 μM [1]. This cellular potency aligns closely with its biochemical IC50 (0.87 μM), confirming target engagement and downstream pathway suppression in a disease-relevant context. The compound also suppressed cancer stem cell properties at 500 nM .

SHP2 breast cancer signaling Akt ERK

Optimal Research Applications for CNBCA Based on Validated Differentiation Evidence


SHP2-Specific Target Validation in Breast Cancer Models

CNBCA's >25-fold selectivity for SHP2 over SHP1 and PTP1B [1] makes it the inhibitor of choice for experiments requiring precise attribution of phenotypes to SHP2 blockade. In breast cancer cell lines such as BT474 and MDA-MB468, CNBCA at 0.5–2 μM reliably suppresses Akt and ERK1/2 phosphorylation without confounding off-target phosphatase inhibition [2]. This specificity is essential for genetic and pharmacological validation studies where SHP2 dependency must be unequivocally established.

Comparative Structure-Activity Relationship (SAR) Studies of Active-Site SHP2 Inhibitors

The 5.7-fold potency improvement of CNBCA over its parent compound CNBDA [3] provides a well-characterized benchmark for SAR campaigns aimed at optimizing active-site SHP2 inhibitors. Researchers can use CNBCA as a reference standard to evaluate the potency gains achieved by subsequent structural modifications, particularly those targeting the catalytic pocket. Its defined IC50 (0.87 μM) and selectivity profile offer a reproducible baseline for benchmarking novel inhibitors in biochemical and cellular assays.

Functional Studies of SHP2-Mediated Signaling in Cancer Stem Cell Biology

CNBCA at 500 nM suppresses cancer stem cell properties in breast cancer cells , a phenotype linked to tumor initiation and therapeutic resistance. This application scenario is supported by the compound's demonstrated ability to inhibit SHP2-mediated signaling and reduce mammosphere formation [4]. Procurement of CNBCA for these studies ensures the use of a validated tool compound with established efficacy in suppressing stemness-associated phenotypes.

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33 linked technical documents
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